molecular formula C11H16ClNO2 B1374711 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride CAS No. 99528-15-1

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride

Cat. No.: B1374711
CAS No.: 99528-15-1
M. Wt: 229.7 g/mol
InChI Key: OQFRAOZLOAUVJD-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride is a substituted propanoic acid derivative featuring a phenyl ring with a dimethylamino (-N(CH₃)₂) group at the meta (3-) position. The compound is a hydrochloride salt, enhancing its solubility in polar solvents. Key characteristics inferred from analogs include:

  • Molecular formula: Likely C₁₁H₁₆ClNO₂ (based on the para-isomer in ).
  • Functional groups: Aromatic dimethylamino group, carboxylic acid, and hydrochloride salt.
  • Potential applications: Similar compounds are used in pharmaceutical intermediates, receptor agonists (e.g., PPARγ), and biochemical research .

Properties

IUPAC Name

3-[3-(dimethylamino)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)10-5-3-4-9(8-10)6-7-11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFRAOZLOAUVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride typically involves the reaction of 3-(Dimethylamino)propiophenone with hydrochloric acid. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for crystallization and drying helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis:
3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride serves as a crucial building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders. Its dimethylamino group and phenyl ring provide a versatile framework for modifying pharmacological properties, enhancing efficacy and selectivity toward specific biological targets.

Potential Therapeutic Uses:
Preliminary studies suggest that this compound may exhibit pharmacological activities such as enzyme inhibition and interaction with neurotransmitter systems. These properties indicate its potential as a therapeutic agent in treating conditions like depression or anxiety, although further research is necessary to elucidate its mechanisms of action.

Chemical Research

Synthetic Versatility:
The compound can be synthesized through various methods, allowing researchers to explore different derivatives with unique properties. This versatility is essential for developing compounds that may have enhanced biological activity or improved solubility profiles.

Interaction Studies:
Research involving this compound focuses on its binding affinity to various receptors and enzymes. Understanding these interactions is critical for determining its mechanism of action and potential therapeutic applications.

Biological Studies

Biological Activity:
The compound's structure suggests possible interactions with diverse biological targets, including receptors involved in neurotransmission. While specific biological effects are still under investigation, initial findings indicate promise in various pharmacological contexts.

Case Studies:

  • Neurological Disorders: Studies have indicated that compounds similar to this compound may have antidepressant effects due to their ability to modulate neurotransmitter levels.
  • Analgesics Development: Its structural similarities with other compounds known for analgesic properties highlight its potential role in pain management therapies.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its activity, allowing it to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

a) 3-[4-(Dimethylamino)phenyl]propanoic Acid Hydrochloride (Para-isomer)
  • Structure: Dimethylamino group at the para (4-) position of the phenyl ring.
  • Molecular weight : 229.70 g/mol ().
  • Melting point : 184–185°C ().
  • Demonstrated utility in pharmaceutical intermediates and reference standards .
b) Target Compound: 3-[3-(Dimethylamino)phenyl]propanoic Acid Hydrochloride (Meta-isomer)
  • Inferred properties :
    • Reduced steric hindrance compared to ortho-substituted analogs.
    • Lower melting point than the para-isomer due to weaker crystal packing (hypothesized).

Substituent Variations on the Phenyl Ring

The following compounds highlight how substituent type and position influence properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-[3-(Trifluoromethyl)phenyl]propanoic Acid -CF₃ (meta) Not reported Hydrophobic; used in calcimimetic APIs
3-Amino-3-(3-cyanophenyl)propanoic acid HCl -CN (meta) 226.66 High reactivity due to cyano group
Methyl 3-amino-3-(3-fluorophenyl)propanoate HCl -F (meta) 283.71 Ester derivative; improved bioavailability
Key Observations:
  • Electron-withdrawing groups (e.g., -CF₃, -CN) increase acidity and reduce solubility in water.
  • Electron-donating groups (e.g., -N(CH₃)₂) enhance solubility in polar solvents due to increased polarity .

Propanoic Acid Derivatives with Aliphatic Amines

a) 3-(Dimethylamino)propanoic Acid Hydrochloride
  • Molecular weight : 153.61 g/mol ().
  • Applications : Intermediate in peptide synthesis and surfactant production.

Pharmacological and Industrial Relevance

  • GW-1929 Hydrochloride (): A PPARγ agonist with a structurally complex propanoic acid backbone. Demonstrates how dimethylamino-phenyl derivatives can modulate metabolic pathways.
  • Cinacalcet Hydrochloride (): Uses a trifluoromethylphenyl group for calcium receptor modulation, highlighting the role of substituents in target specificity.

Biological Activity

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride is a compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClN
  • Molecular Weight : Approximately 227.71 g/mol
  • Structure : The compound features a propanoic acid backbone with a dimethylamino group on a phenyl ring, enhancing its solubility and bioavailability due to its hydrochloride salt form.

The specific mechanism of action for this compound remains under investigation. However, it is believed to interact with various biological targets, including:

  • Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Neurotransmitter Interaction : The dimethylamino group indicates possible interactions with neurotransmitter systems, which could be relevant for pharmacological applications .

Pharmacological Potential

  • Antimicrobial Properties : Initial studies indicate that derivatives of this compound may exhibit antimicrobial activities, although specific data on this compound is limited.
  • Anticancer Activity : Similar compounds have shown promising anticancer effects. For instance, related propanoic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

  • A study on related compounds indicated that modifications to the propanoic acid structure can enhance biological activity. For example, compounds with similar backbones were tested for their efficacy against HeLa cells, showing IC50 values ranging from 0.69 to 11 µM .
  • Research has also focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substitutions can significantly affect biological outcomes .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Characteristics
3-[4-(Dimethylamino)phenyl]propanoic acidC12H17NPotential antidepressant activity
4-DimethylaminobenzaldehydeC9H11NUsed in dye synthesis; contains an aldehyde group
3-(4-Dimethylaminophenyl)propionic acidC12H17NSimilar pharmacological profile; used in analgesics

The structural differences highlight how specific substitutions can influence biological activity and therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-[3-(dimethylamino)phenyl]propanoic acid hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or amide coupling reactions. A common approach is the reaction of 3-(dimethylamino)benzaldehyde with malonic acid derivatives under acidic conditions, followed by hydrochlorination. For example:

Knoevenagel Condensation : React 3-(dimethylamino)benzaldehyde with malonic acid in the presence of a catalyst (e.g., piperidine) to form the α,β-unsaturated acid intermediate.

Reduction : Hydrogenate the double bond using a palladium catalyst to yield 3-[3-(dimethylamino)phenyl]propanoic acid.

Salt Formation : Treat the product with hydrochloric acid to form the hydrochloride salt.
Critical Parameters : Reaction temperature (70–90°C), solvent choice (ethanol or aqueous HCl), and stoichiometric control of HCl to ensure complete salt formation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98%) .
  • NMR : Confirm the structure via 1H^1H NMR (e.g., δ 2.8–3.2 ppm for dimethylamino protons, δ 12.5 ppm for carboxylic acid proton) and 13C^{13}C NMR (carbonyl carbon at ~175 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 229.70 (C11_{11}H16_{16}ClNO2_2) .

Advanced: How does the hydrochloride salt form influence solubility and reactivity in biological assays?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro studies. However, the zwitterionic nature (protonated dimethylamino group and deprotonated carboxylic acid at physiological pH) may reduce membrane permeability.
Experimental Design :

  • Measure solubility in PBS (pH 7.4) and compare with the free acid form.
  • Conduct partition coefficient (LogP) assays using octanol/water to assess hydrophilicity.
  • Use circular dichroism (CD) to evaluate conformational stability under varying pH conditions .

Advanced: How can contradictory data on its enzyme inhibition efficacy be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., buffer composition, ionic strength). To resolve discrepancies:

Standardize Assays : Use identical buffer systems (e.g., 10× PBS, pH 7.4) and enzyme concentrations across studies .

Control for Salt Effects : Compare inhibition kinetics of the hydrochloride salt with the free base.

Dose-Response Curves : Perform IC50_{50} determinations using a minimum of six concentration points to improve statistical validity.

Molecular Docking : Validate experimental results with computational models to identify binding interactions with target enzymes (e.g., kinases or proteases) .

Advanced: What experimental strategies are recommended for studying its stability under physiological conditions?

Methodological Answer:
Design a kinetic stability study with the following steps:

Incubation : Expose the compound to simulated physiological fluids (e.g., human serum, pH 7.4) at 37°C.

Sampling : Collect aliquots at intervals (0, 1, 3, 6, 12, 24 hours) and quench reactions with ice-cold acetonitrile.

Analysis : Quantify degradation via HPLC-UV and identify byproducts using LC-MS/MS.

Data Modeling : Apply first-order kinetics to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using the Arrhenius equation .

Advanced: How can researchers optimize its interaction with lipid membranes for drug delivery applications?

Methodological Answer:

Liposome Binding Assays : Use fluorescence anisotropy to measure partitioning into model membranes (e.g., DOPC liposomes).

Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (konk_{on}, koffk_{off}).

Molecular Dynamics (MD) Simulations : Model interactions between the compound and lipid tails to predict penetration depth .

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